molecular formula C11H11ClO4 B7770377 5-(Chloromethyl)meconin CAS No. 29809-17-4

5-(Chloromethyl)meconin

Cat. No.: B7770377
CAS No.: 29809-17-4
M. Wt: 242.65 g/mol
InChI Key: RSIMRXASOOWZDV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-(Chloromethyl)meconin typically involves the chloromethylation of meconin. One common method includes the reaction of meconin with formaldehyde and hydrochloric acid under acidic conditions . The reaction is carried out at a controlled temperature to ensure the selective chloromethylation at the desired position on the benzofuran ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.

Chemical Reactions Analysis

5-(Chloromethyl)meconin undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pH conditions to drive the reactions to completion.

Scientific Research Applications

5-(Chloromethyl)meconin has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)meconin is primarily based on its ability to interact with biological molecules through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to alterations in their function. The exact molecular targets and pathways involved are still under investigation, but its reactivity suggests it could interfere with cellular processes by modifying key biomolecules.

Comparison with Similar Compounds

5-(Chloromethyl)meconin can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of the chloromethyl group, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

5-(chloromethyl)-6,7-dimethoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-14-9-6(4-12)3-7-5-16-11(13)8(7)10(9)15-2/h3H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIMRXASOOWZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2COC(=O)C2=C1OC)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29809-17-4
Record name 5-(Chloromethyl)meconin
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